3-Aminoisoxazole-4-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

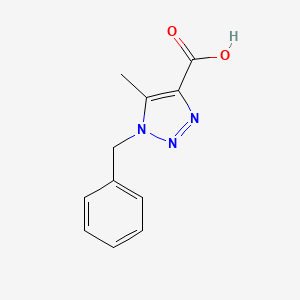

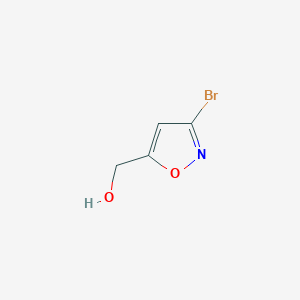

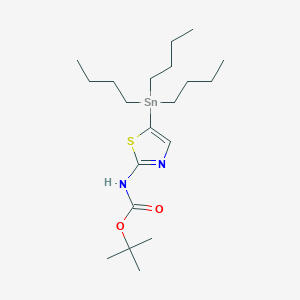

3-Aminoisoxazole-4-carbonitrile is a chemical compound that belongs to the class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The presence of both an amino group and a nitrile group in the molecule suggests that it could serve as an intermediate in the synthesis of various heterocyclic compounds, potentially with biological activity.

Synthesis Analysis

The synthesis of isoxazole derivatives, including those with amino and nitrile functionalities, can be achieved through various methods. For instance, the reaction of hydroxylamine with certain cyanoacetates or malononitriles can lead to the formation of 5-aminoisoxazoles, which are noted for their instability towards bases and can undergo ring cleavage . Additionally, the synthesis of related compounds, such as 3-aminoisoxazoles, can be accomplished by reacting iminopyrrolizines with hydroxylamine, indicating the versatility of hydroxylamine in the synthesis of isoxazole derivatives .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the isoxazole ring, which can be substituted at various positions to yield different regioisomeric forms. For example, the regioselective synthesis of spiro compounds containing the isoxazole ring has been reported, demonstrating the ability to control the position of substitution on the ring . This suggests that the molecular structure of 3-aminoisoxazole-4-carbonitrile would involve specific regioselectivity in its synthesis.

Chemical Reactions Analysis

Isoxazole derivatives can participate in a variety of chemical reactions. They can serve as building blocks for the synthesis of biologically important heterocyclic compounds through one-pot multicomponent reactions . Additionally, the presence of an amino group in the isoxazole ring can facilitate the formation of Schiff bases, which are known for their antimicrobial properties . This indicates that 3-aminoisoxazole-4-carbonitrile could potentially be involved in similar chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-aminoisoxazole-4-carbonitrile are not detailed in the provided papers, the properties of related compounds can offer some insights. Isoxazole derivatives are generally known for their reactivity due to the presence of electron-withdrawing groups such as the nitrile group, which can affect their stability and reactivity . The amino group also contributes to the compound's reactivity and can influence its solubility and hydrogen bonding potential. The synthesis of isoxazole derivatives in green chemistry routes suggests that these compounds can be synthesized with considerations for environmental friendliness and sustainability .

科学研究应用

Synthesis and Chemical Reactions : 3-Aminoisoxazole-4-carbonitrile is used in the synthesis of various chemical compounds. For instance, it's involved in the reaction of 1-ethylthio-3-iminopyrrolizine-2-carbonitriles with hydroxylamine, leading to the formation of 1hydroxylamino-3-iminopyrrolizine-2-carbonitriles (Sobenina et al., 2005). Additionally, it is utilized in green chemistry routes for the synthesis of 5-aminoisoxazoles using α-chlorooximes and 2-phenylsulfonyl acetonitrile (Altug et al., 2014).

Biological Applications : Certain derivatives of 3-Aminoisoxazole-4-carbonitrile, like 3-methyl-4-arylmethylene isoxazole-5(4H)-ones and 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitriles, serve as building blocks in synthetic organic chemistry, important for developing biologically significant heterocyclic compounds (Patel, 2017).

Corrosion Inhibition : Research shows that certain heterocyclic derivatives, including those with 3-Aminoisoxazole-4-carbonitrile, exhibit properties useful for corrosion inhibition. These compounds have been studied for their effectiveness in protecting C-Steel surfaces in acidic environments (Abdel Hameed et al., 2020), (Yadav et al., 2016)](https://consensus.app/papers/corrosion-inhibition-performance-pyranopyrazole-yadav/5a1e103012ed58f3b75bac98b6c1a517/?utm_source=chatgpt).

Green Chemistry : Sodium ascorbate is used as a safe catalyst for the synthesis of 5-aminopyrazole-4-carbonitriles, where 3-Aminoisoxazole-4-carbonitrile derivatives can be involved. This approach is highlighted for its environmental friendliness and efficiency (Kiyani & Bamdad, 2018).

Prebiotic Chemistry : 4-Aminoimidazole-5-carbonitrile, a compound closely related to 3-Aminoisoxazole-4-carbonitrile, has been suggested as a prebiotically plausible precursor of purine nucleobases and nucleotides, showing its significance in understanding the origins of life (Szabla et al., 2014).

Antitumor and Antimicrobial Applications : Some derivatives of 4-chloro-pyrimidine-5-carbonitriles and 4-substituted-amino-pyrimidine-5-carbonitriles, which can be synthesized from 3-Aminoisoxazole-4-carbonitrile, have shown potential in vitro antitumor and antimicrobial activities (Taher & Helwa, 2012).

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

未来方向

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This highlights the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

属性

IUPAC Name |

3-amino-1,2-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-1-3-2-8-7-4(3)6/h2H,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFYBZNMQYBIIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383952 |

Source

|

| Record name | 3-aminoisoxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminoisoxazole-4-carbonitrile | |

CAS RN |

258518-65-9 |

Source

|

| Record name | 3-aminoisoxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid](/img/structure/B1273707.png)

![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)